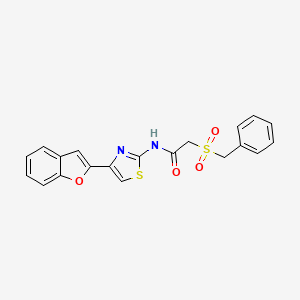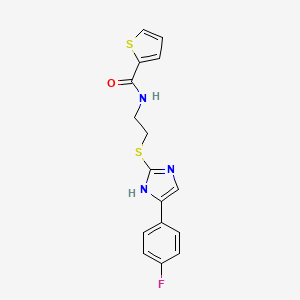![molecular formula C18H18N2OS2 B2558023 3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380346-39-4](/img/structure/B2558023.png)
3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to belong to a class of organic compounds known as heterocyclic compounds, specifically a pyrimidinone. Pyrimidinones are compounds containing a pyrimidine ring, which is a six-membered aromatic heterocycle, analogous to phenyl but with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, pyrimidines can undergo reactions like alkylation, acylation, halogenation, and many others .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Sulfanylidene tetrahydropyrimidine derivatives, similar to the compound , have been synthesized using acid-catalyzed cyclocondensation reactions. These compounds exhibit interesting structural properties due to their hydrogen bonding patterns, which could be relevant for designing molecules with specific molecular recognition capabilities (Sarojini et al., 2015).
Crystal Structure Analysis : The crystal structures of certain sulfanylidene tetrahydropyrimidines reveal intricate hydrogen-bonded networks. This structural information is crucial for understanding the reactivity and potential binding interactions of these compounds (Balasubramani et al., 2007).
Potential Applications in Medicine
Antimicrobial and Antifungal Activities : Various studies have demonstrated the potential antimicrobial and antifungal activities of sulfanylidene tetrahydropyrimidine derivatives. These compounds could serve as leads for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Kale and Mene, 2013).
Antitumor Agents : Pyrimidine derivatives have been evaluated for their antitumor properties, suggesting their potential application in cancer therapy. Specific modifications to the pyrimidine core could lead to compounds with enhanced efficacy and selectivity against cancer cells (Gangjee et al., 1996).
Applications in Materials Science
- Polyimide Synthesis : Compounds containing sulfanylidene tetrahydropyrimidine units have been utilized in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. These materials find applications in the electronics and aerospace industries due to their robust performance under extreme conditions (Tapaswi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-7-11(2)9-12(8-10)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGOVLDMKVRKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
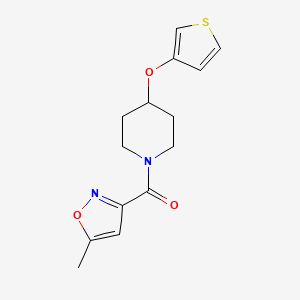
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)

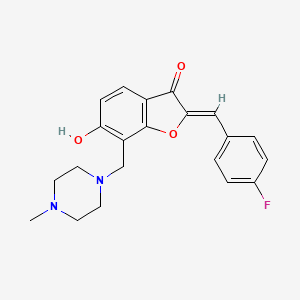
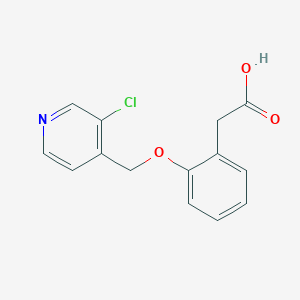
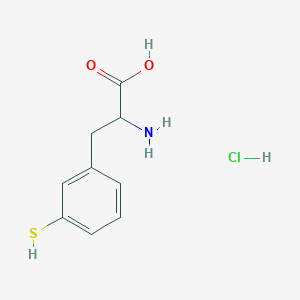

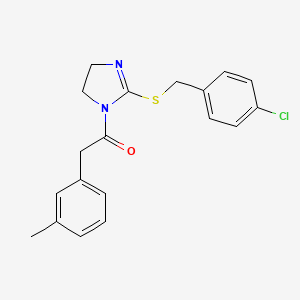
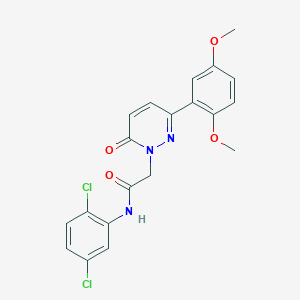

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
